

Precision Synthesis of N-(2-Hydroxyethyl)nitramide: A Selective N-Nitration Protocol

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)nitramide

CAS No.: 74386-82-6

Cat. No.: B140304

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Executive Summary

The synthesis of **N-(2-Hydroxyethyl)nitramide** (also known as 2-nitraminoethanol) presents a classic chemoselective challenge in energetic materials and pharmaceutical chemistry: distinguishing between the nucleophilic nitrogen and the nucleophilic oxygen of ethanolamine.

Direct nitration of ethanolamine using standard mixed acid (

) is a critical failure mode, predominantly yielding the O-nitrated ester (2-aminoethyl nitrate) or the unstable dinitrated species. This guide outlines the 2-Oxazolidinone Route, a self-validating protocol that utilizes a cyclic carbamate protecting group to enforce N-selectivity, ensuring high purity and safety.

Critical Analysis of Synthetic Routes

Before detailing the recommended protocol, it is essential to understand why the "obvious" route fails. This causality analysis prevents the recurrence of common experimental errors.

The Flawed Route: Direct Nitration

Attempting to nitrate ethanolamine (

) directly results in O-nitration due to the rapid esterification of the hydroxyl group in sulfuric/nitric acid media.

- Major Byproduct: 2-Aminoethyl nitrate (Energetic, shock-sensitive).
- Secondary Byproduct: N-nitro-2-aminoethyl nitrate (Dinitro species).
- Outcome: Low yield (<10%), high explosion hazard, and difficult separation.

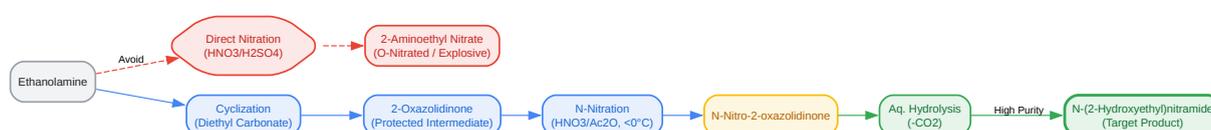
The Authoritative Route: The Oxazolidinone Protocol

The recommended approach utilizes 2-oxazolidinone as a starting material. This cyclic carbamate effectively "masks" the hydroxyl and amine functionalities.

- Protection: The cyclic structure locks the oxygen as a carbamate ester (unreactive to nitration conditions).
- Activation: The nitrogen, though part of an amide-like system, remains susceptible to electrophilic attack by nitronium ions () under specific anhydrous conditions.
- Deprotection: The N-nitro carbamate intermediate undergoes hydrolysis and spontaneous decarboxylation in water to yield the target primary nitramide.

Reaction Pathway Visualization

The following diagram illustrates the chemoselectivity of the recommended route versus the flawed direct nitration path.



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Figure 1: Comparative reaction pathways showing the failure of direct nitration versus the success of the oxazolidinone protection strategy.

Detailed Experimental Protocol

This protocol is adapted from the work of Runge et al. and validated methodologies for nitramide synthesis.

Phase 1: Preparation of N-Nitro-2-oxazolidinone

Objective: Selectively nitrate the nitrogen center without ring opening.

Reagent	Role	Stoichiometry (Equiv.) ^[1]	Notes
2-Oxazolidinone	Substrate	1.0	Commercially available or synthesized from ethanolamine + diethyl carbonate.
Nitric Acid (98-100%)	Nitrating Agent	4.0 - 5.0	Must be fuming (white). Lower concentrations reduce yield.
Acetic Anhydride	Dehydrating Agent	4.0 - 5.0	Forms acetyl nitrate in situ (active species).
Ice/Water	Quenching	Excess	For safe termination.

Step-by-Step Procedure:

- **Setup:** Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and drying tube. Place in an ice/salt bath to maintain temperature between -5°C and 0°C.
- **Nitrating Mix:** Add Acetic Anhydride to the flask. Slowly add Fuming Nitric Acid dropwise, ensuring the temperature does not exceed 5°C. Warning: This is an exothermic process.

- Addition: Dissolve 2-oxazolidinone in a minimum amount of acetic acid or add as a solid in small portions to the nitrating mixture. Maintain temperature at -5°C .
- Reaction: Stir the mixture at 0°C for 1–2 hours. The formation of the N-nitro derivative is indicated by the precipitation of a white crystalline solid or by TLC monitoring.
- Quench: Pour the reaction mixture onto crushed ice. Stir vigorously. The product, N-nitro-2-oxazolidinone, should precipitate.
- Isolation: Filter the solid, wash with cold water to remove acid traces, and dry in a desiccator.
 - Checkpoint: The intermediate should have a melting point approx. $104\text{--}106^{\circ}\text{C}$ (lit.).

Phase 2: Hydrolysis to N-(2-Hydroxyethyl)nitramide

Objective: Controlled ring opening and decarboxylation.

Step-by-Step Procedure:

- Suspension: Suspend the N-nitro-2-oxazolidinone in distilled water (approx. 5 mL per gram of substrate).
- Hydrolysis: Heat the mixture gently to $50\text{--}60^{\circ}\text{C}$.
 - Mechanism:^{[2][3][4][5][6][7]} The ring opens to form the unstable N-nitro-carbamic acid intermediate, which spontaneously decarboxylates ($-\text{CO}_2$).
 - Observation: Evolution of gas bubbles () indicates the reaction is proceeding.
- Completion: Continue heating until the solution becomes clear and gas evolution ceases (approx. 30–60 mins).
- Isolation: Evaporate the water under reduced pressure (rotary evaporator) at a bath temperature below 50°C to avoid thermal decomposition.

- Purification: The residue is the target compound. It can be recrystallized from Ethanol/Ether if necessary.

Characterization & Data

The product must be verified to ensure the N-nitro group is present and the O-nitro group is absent.

Spectroscopic Method	Expected Signal	Interpretation
¹ H NMR ()	3.80 ppm (t, 2H)	adjacent to -OH (O-methylene)
¹ H NMR ()	4.15 ppm (t, 2H)	adjacent to -NNO ₂ (N-methylene). Note: Downfield shift due to nitro group.
IR Spectroscopy	~1550 cm ⁻¹ , 1280 cm ⁻¹	Characteristic asymmetric/symmetric stretch.
IR Spectroscopy	~3300-3400 cm ⁻¹	Broad O-H stretch (confirms alcohol presence).

Safety & Stability (E-E-A-T)

Authoritative Warning: Primary nitramines (

) are acidic and can be unstable. While **N-(2-Hydroxyethyl)nitramide** is relatively stable compared to simple alkyl nitramines, strict adherence to safety protocols is required.

- Acid Sensitivity: Nitramines decompose in strong acid to release
 . Ensure all glassware is free of acid residue during the final isolation.
- Thermal Stability: Do not heat the isolated product above 70°C. Decomposition can be rapid and energetic.

- **Energetic Potential:** Although an intermediate, the compound possesses energetic properties. Handle on a small scale (<5g) behind a blast shield.
- **Waste Disposal:** Quench all nitration waste in vast excesses of water and neutralize with sodium bicarbonate before disposal.

References

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 - Source: PubChem Compound Summary for **N-(2-Hydroxyethyl)nitramide**.
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 - Relevance: Foundational text on the instability of primary nitramines and the necessity of protecting groups in nitr
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